Product packaging for 1-Ethynyladamantane(Cat. No.:CAS No. 40430-66-8)

1-Ethynyladamantane

Cat. No.: B1297099
CAS No.: 40430-66-8
M. Wt: 160.25 g/mol
InChI Key: KJNCIYYNPLWHDW-UHFFFAOYSA-N
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Description

Contextualization of Adamantane (B196018) Derivatives in Contemporary Chemistry

Adamantane and its derivatives are a cornerstone of modern chemical research, with applications spanning medicinal chemistry, materials science, and catalysis. researchgate.netwikipedia.org The adamantane cage, a perfectly symmetrical, strain-free tricycle, imparts a range of desirable properties to molecules, including high thermal stability, lipophilicity, and a rigid three-dimensional structure. wikipedia.orgmdpi.com These characteristics have been exploited to create a new generation of pharmaceuticals with improved bioavailability and therapeutic efficacy. mdpi.com Notable examples include amantadine, an antiviral and anti-Parkinsonian agent, and memantine, used in the treatment of Alzheimer's disease. researchgate.net

In the realm of materials science, the incorporation of adamantane units into polymers has been shown to enhance their thermal stability and mechanical properties. wikipedia.orgrsc.org The well-defined, cage-like structure of adamantane also makes it an attractive building block for the construction of novel nanomaterials and molecular electronic devices. researchgate.netrsc.org Furthermore, adamantane derivatives have found utility as ligands in catalysis, where their bulky nature can be used to control the steric environment around a metal center, influencing the selectivity and efficiency of chemical transformations. researchgate.net

Significance of Ethynyl (B1212043) Functionality in Chemical Synthesis

The ethynyl group (–C≡CH) is a powerful and versatile functional group in organic synthesis. researchgate.net Its linear geometry and the presence of two π-bonds make it a reactive handle for a wide variety of chemical transformations. Terminal alkynes, such as 1-ethynyladamantane, are particularly valuable due to the acidity of the acetylenic proton, which allows for facile deprotonation and subsequent reaction with electrophiles.

One of the most significant applications of the ethynyl group is in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. ontosight.ai The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. beilstein-journals.orgchemrxiv.org The ethynyl group can also participate in a range of other reactions, including Sonogashira cross-coupling, which is used to form carbon-carbon bonds between alkynes and aryl or vinyl halides, and various cycloaddition reactions. ontosight.ai

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to present a comprehensive summary of its synthesis, key properties, and significant applications in academic research. The content is structured to deliver a thorough and scientifically accurate account of this important molecule, drawing upon established research findings. The discussion will be limited to the chemical nature and utility of this compound, excluding any information on dosage, administration, or adverse effects.

Detailed Research Findings

Synthesis and Properties of this compound

This compound is a colorless solid with a melting point of approximately 82°C. guidechem.com It is characterized by its high thermal stability and chemical resistance, properties conferred by the adamantane cage. guidechem.com The synthesis of this compound can be achieved through several routes, with a common method involving the reaction of a suitable adamantane precursor with an ethynylating agent. For instance, 1-bromoadamantane (B121549) can be reacted with vinyl bromide in the presence of a Friedel-Crafts catalyst, followed by dehydrohalogenation to yield the desired product. google.com

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₆ guidechem.com
CAS Number 40430-66-8 guidechem.com
Melting Point 82°C (in methanol) guidechem.com
Boiling Point 209.3 ± 7.0 °C (at 760 Torr) guidechem.com
Density 1.01 ± 0.1 g/cm³ (at 20°C) guidechem.com
Flash Point 70.1 ± 12.3 °C guidechem.com
Refractive Index 1.537 (Predicted) guidechem.com
Vapor Pressure 0.3 ± 0.2 mmHg (at 25°C, Predicted) guidechem.com

This table is interactive. Click on the headers to sort the data.

Applications in Materials Science and Medicinal Chemistry

The unique combination of the bulky, rigid adamantane group and the reactive ethynyl functionality makes this compound a valuable building block in both materials science and medicinal chemistry.

In materials science, this compound has been used in the synthesis of polymers and nanomaterials. google.commdpi.com While it does not readily form a homopolymer, it can be copolymerized with other monomers, such as 1,3-diethynyladamantane, to create thermally stable polymers. google.com It has also been employed as a ligand to stabilize metal nanoclusters, such as (AuAg)₃₄ nanoclusters, which can self-assemble into one-dimensional chains with semiconducting properties. mdpi.comnih.gov

In medicinal chemistry, the adamantane scaffold is a well-established pharmacophore, and the introduction of an ethynyl group provides a handle for further functionalization. mdpi.comsmolecule.com this compound has been used in the synthesis of more complex molecules through click chemistry and other coupling reactions. beilstein-journals.orgacs.org For example, it has been used in copper-catalyzed azide-alkyne cycloadditions to create triazole-containing compounds, which are of interest for their potential biological activities. beilstein-journals.org

Compound Names Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16 B1297099 1-Ethynyladamantane CAS No. 40430-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNCIYYNPLWHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344159
Record name 1-Ethynyladamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40430-66-8
Record name 1-Ethynyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40430-66-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyladamantane
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Synthetic Methodologies for 1 Ethynyladamantane and Its Derivatives

Established Synthetic Pathways

Several classical organic reactions have been successfully applied to the synthesis of 1-ethynyladamantane. These methods, while foundational, have been refined over time to improve yields and purity.

Corey-Fuchs Reaction Applications in this compound Synthesis

The Corey-Fuchs reaction is a reliable and widely used method for converting aldehydes into terminal alkynes. jk-sci.comnih.gov This two-step process begins with the reaction of an aldehyde with a phosphine-ylide, generated from triphenylphosphine (B44618) and carbon tetrabromide, to form a 1,1-dibromoalkene. jk-sci.com Subsequent treatment with a strong base, such as n-butyllithium, effects a metal-halogen exchange and elimination to yield the terminal alkyne. jk-sci.comnih.gov

In the context of this compound synthesis, the starting material is adamantane-1-carbaldehyde. The general steps are outlined below:

Formation of the Dibromoalkene: Adamantane-1-carbaldehyde is treated with carbon tetrabromide and triphenylphosphine.

Formation of the Alkyne: The resulting 1-(2,2-dibromovinyl)adamantane is then reacted with two equivalents of a strong base like n-butyllithium to furnish this compound.

A modified Corey-Fuchs procedure using iodoform (B1672029) (CHI3), triphenylphosphine, and potassium tert-butoxide has also been reported for the synthesis of related structures. google.com

Photochemical Addition Routes

Photochemical reactions, which are initiated by the absorption of light, offer alternative pathways for creating new chemical bonds. testbook.comslideshare.net Photo-addition reactions, in particular, involve the joining of two molecules to form a single product under the influence of light. testbook.com While not a primary route for the synthesis of this compound itself, photochemical methods can be relevant in the broader context of adamantane (B196018) chemistry and the functionalization of its derivatives. For instance, light-induced [2+2] cycloadditions are efficient methods in organic synthesis. mdpi.com

Dehydrohalogenation Reactions for Terminal Alkyne Formation

Dehydrohalogenation is a classic elimination reaction used to introduce unsaturation into a molecule. thieme-connect.de In the synthesis of alkynes, this typically involves the removal of two molecules of hydrogen halide from a dihaloalkane or one molecule from a vinylic halide. britannica.com

A common route to this compound utilizes a dehydrohalogenation strategy starting from 1-bromoadamantane (B121549). prepchem.comprepchem.com The key intermediate is a 1-(dihaloethyl)adamantane derivative. The general sequence is as follows:

Alkylation: 1-bromoadamantane is reacted with vinyl bromide in the presence of a Lewis acid catalyst like aluminum bromide to form 1-(2,2-dibromoethyl)adamantane. prepchem.comprepchem.com

The choice of base and reaction conditions is crucial for the success of the dehydrohalogenation step. Strong bases like sodium amide are often required for the dehydrohalogenation of vinylic halides. britannica.comchegg.com

Advanced and Novel Synthetic Approaches

As the demand for adamantane derivatives in various applications grows, so does the need for more efficient and versatile synthetic methods. Researchers have focused on improving yields, expanding the scope to polyethynyladamantanes, and employing specific catalytic systems.

Improved Yield Strategies for this compound and Polyethynyladamantanes

Efforts to enhance the efficiency of this compound synthesis have led to modifications of existing procedures. For example, by conducting the Friedel-Crafts reaction of 1-bromoadamantane with neat vinyl bromide at low temperatures (-50 °C), disproportionation reactions can be minimized. google.com

Compound Starting Material Key Reagents Reported Yield
This compound1-Bromoadamantane1. Vinyl bromide, AlBr₃2. Potassium t-butoxide52-60% prepchem.comprepchem.com
1-Ethynyldiamantane1-Bromodiamantane1. Vinyl bromide, FeCl₃2. Dehydrohalogenation>55% google.com
1,3-Diethynyl-5,7-dimethyladamantane1,3-Dibromo-5,7-dimethyladamantane1. Vinyl bromide, AlBr₃2. Potassium t-butoxide, DMSO50% google.com
3,3'-Diethynyl-1,1'-biadamantane3,3'-Dibromo-1,1'-biadamantane1. Vinyl bromide, AlBr₃2. Potassium t-butoxide, DMSO48% google.com

Use of Specific Catalytic Systems in Alkyne Synthesis

The choice of catalyst can significantly influence the outcome of the synthesis. In the Friedel-Crafts alkylation step, while aluminum bromide is commonly used, ferric chloride has been shown to improve yields for the synthesis of 1-ethynyldiamantane. google.com

Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are powerful tools for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. Derivatives of this compound have been synthesized by reacting it with various aryl bromides in the presence of a palladium catalyst composed of palladium(II) acetate (B1210297), triphenylphosphane, and copper(I) iodide.

Furthermore, manganese salts activated by nitrile ligands have been explored as catalysts for the chlorination of adamantane, which can be a precursor for further functionalization. google.com

Reaction Type Catalyst System Application
Friedel-Crafts AlkylationFerric Chloride (FeCl₃)Improved yield in the synthesis of 1-ethynyldiamantane google.com
Sonogashira CouplingPalladium(II) acetate, Triphenylphosphane, Copper(I) iodideSynthesis of aryl-substituted derivatives from this compound
ChlorinationManganese salts (e.g., MnSO₄) with nitrile ligandsPreparation of monochlorosubstituted adamantane derivatives google.com

Exploration of Alternate Precursors and Reaction Conditions

The synthesis of this compound can be achieved through several pathways beyond traditional methods. One significant alternative involves a three-step sequence starting from the adamantane hydrocarbon itself. google.com This process begins with the bromination of adamantane to produce the corresponding bromo-derivative. google.com This intermediate is then subjected to a Friedel-Crafts reaction with vinyl bromide, utilizing a catalyst such as aluminum bromide or ferric chloride, to yield a 1-(2,2-dibromoethyl)adamantane derivative. google.com The final step is a dehydrohalogenation reaction, effected by a strong base like potassium t-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO), to furnish the target this compound. google.com

Another distinct method employs the reduction of a vinyl phosphate (B84403). thieme-connect.de In this approach, a vinyl phosphate derivative of adamantanone is treated with sodium in liquid ammonia. thieme-connect.de The reaction proceeds via an elimination mechanism to yield this compound. thieme-connect.de A specific reported synthesis using this method achieved a 60% yield. thieme-connect.de

MethodStarting MaterialKey ReagentsIntermediate(s)Final Product
Multi-step Alkynylation google.comAdamantane1. Br₂, Catalyst 2. Vinyl bromide, Lewis Acid 3. Base (e.g., KOtBu)1-Bromoadamantane, 1-(2,2-Dibromoethyl)adamantaneThis compound
Vinyl Phosphate Reduction thieme-connect.deAdamantanone-derived vinyl phosphateSodium (Na), Liquid Ammonia (NH₃)Not applicableThis compound

Synthesis of Polyfunctionalized Adamantane Scaffolds Incorporating Ethynyl (B1212043) Groups

The rigid, tetrahedral geometry of the adamantane cage makes it an ideal core for the construction of complex, three-dimensional structures. The introduction of multiple ethynyl groups onto this scaffold produces highly versatile building blocks for materials science and supramolecular chemistry. thieme-connect.comresearchgate.net

1,3,5,7-Tetraethynyladamantane Synthesis

1,3,5,7-Tetraethynyladamantane is a key building block for creating non-conjugated, linked multichromophoric systems. thieme-connect.com One established route to this highly symmetric molecule involves the Corey-Fuchs reaction. thieme-connect.com The synthesis starts from adamantane-1,3,5,7-tetracarbaldehyde, which is treated with carbon tetrabromide and triphenylphosphine to form a dibromoolefin intermediate, followed by elimination with butyllithium (B86547) to yield the tetra-alkyne. nih.gov

PrecursorKey ReactionProduct
Adamantane-1,3,5,7-tetracarbaldehyde thieme-connect.comCorey-Fuchs Reaction1,3,5,7-Tetraethynyladamantane
1,3,5,7-Tetrakis(hydroxymethyl)adamantane researchgate.netMulti-step conversion1,3,5,7-Tetraethynyladamantane

Synthesis of Diethynyladamantane Isomers

The synthesis of diethynyladamantane isomers, such as 1,3-diethynyladamantane, follows a similar logic to the monofunctionalization of the adamantane core. google.com The process typically starts with the corresponding hydrocarbon, which is first di-brominated at the bridgehead positions. google.com The resulting dibromo-adamantane is then reacted with vinyl bromide in the presence of a Friedel-Crafts catalyst. google.com This yields a bis(2,2-dibromoethyl)adamantane derivative, which is subsequently dehydrohalogenated using a base to produce the diethynyladamantane product. google.com The synthesis of 1,3-diethynyladamantane has been reported using this methodology. ualberta.ca

Preparation of Ethynyldiamantanes and Biadamantanes

The synthetic strategies for installing ethynyl groups can be extended to larger diamondoid structures like diamantane and biadamantane. google.com

Ethynyldiamantanes: The synthesis of 1-ethynyldiamantane has been achieved with yields greater than 55% using ferric chloride as a catalyst for the reaction between 1-bromodiamantane and vinyl bromide, followed by dehydrohalogenation. google.com The preparation of diethynyldiamantane isomers, including 1,4-, 1,6-, and 4,9-diethynyldiamantane, has also been accomplished. google.com This involves the bromination of diamantane to a mixture of dibromodiamantanes, followed by the standard Friedel-Crafts reaction with vinyl bromide and subsequent elimination. google.com

Ethynylbiadamantanes: For the biadamantane system, 3,3'-diethynyl-1,1'-biadamantane has been synthesized. google.com The synthesis starts with 3,3'-dibromo-1,1'-biadamantane, which is reacted with vinyl bromide in the presence of aluminum bromide. google.com The resulting adduct is then dehydrohalogenated to yield the final diethynyl product. google.com

Compound FamilyPrecursor ExampleKey Reagents for EthynylationProduct Example
Ethynyldiamantane 1-Bromodiamantane1. Vinyl bromide, FeCl₃ 2. Base1-Ethynyldiamantane google.com
Diethynyldiamantane Dibromodiamantane1. Vinyl bromide 2. Base1,6-Diethynyldiamantane google.com
Diethynylbiadamantane 3,3'-Dibromo-1,1'-biadamantane1. Vinyl bromide, AlBr₃ 2. Base3,3'-Diethynyl-1,1'-biadamantane google.com

Reaction Mechanisms and Chemical Transformations of 1 Ethynyladamantane

Fundamental Reaction Pathways Involving the Ethynyl (B1212043) Moiety

The ethynyl group in 1-ethynyladamantane is the primary site of its chemical reactivity, allowing it to participate in a wide array of transformations characteristic of terminal alkynes. anselm.edu The bulky adamantyl cage sterically hinders the alkyne, influencing reaction rates and selectivity, but the fundamental pathways remain accessible. These reactions include additions to the carbon-carbon triple bond and reactions involving the acidic terminal proton.

Terminal alkynes like this compound are versatile intermediates in organic synthesis. anselm.edu Their reactivity encompasses several key pathways:

Addition Reactions : The triple bond can undergo both nucleophilic and electrophilic addition reactions. anselm.edu

Hydrofunctionalization : Reactions such as hydroboration-oxidation and hydration allow for the introduction of functional groups. anselm.edu

Reduction : The alkyne can be reduced to the corresponding alkene or alkane. anselm.edu

Organometallic Coupling : The terminal alkyne is an excellent substrate for various coupling reactions, most notably the Sonogashira coupling, to form new carbon-carbon bonds. anselm.educhemrxiv.orgbeilstein-journals.orgnih.gov For instance, this compound has been used in Sonogashira reactions to synthesize novel 13α-estrone derivatives and in copper-catalyzed azide-alkyne cycloadditions to create 'click'-BINOL ligands. beilstein-journals.orgthieme-connect.com

Acidity and Carbanion Reactions : The terminal proton is weakly acidic (pKa ≈ 23.7 in THF), allowing for deprotonation to form an acetylide anion. acs.org This anion can then act as a nucleophile. Reactions of 1-iodoadamantane (B1585816) with carbanions can proceed via an SRN1 mechanism. acs.org

The unique adamantane (B196018) structure also makes this compound a subject of interest in mechanosynthesis, where it has been modeled as a tool for hydrogen abstraction from diamondoid surfaces. researchgate.net

Stereoselectivity in Reactions of this compound

Controlling stereochemistry is a critical aspect of modern organic synthesis, and reactions involving this compound have demonstrated notable stereoselectivity. The ability to direct the formation of specific isomers is highly dependent on the choice of catalysts and reaction conditions.

A prime example is the rhodium-catalyzed hydroiodination, which can be tuned to produce either the (E)- or (Z)-configured vinyl iodide with high isomeric purity. nih.govresearchgate.netnih.gov The selection of the appropriate phosphine (B1218219) ligand on the rhodium catalyst is crucial for this stereodivergent outcome. chemrxiv.orgresearchgate.netethz.ch This method provides a powerful tool for synthesizing stereodefined building blocks for further chemical elaboration, with the products of these reactions retaining the stereochemistry of the vinyl iodide. chemrxiv.orgnih.govresearchgate.netnih.gov

Furthermore, this compound has been employed as a reactant in the synthesis of α-sialosides, where good yield and stereoselectivity were achieved. acs.org In the synthesis of 'click'-BINOL ligands for asymmetric catalysis, the addition of diethylzinc (B1219324) to benzaldehyde (B42025) using a catalyst derived from this compound showed moderate enantioselectivity. thieme-connect.com

Catalytic Transformations

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling efficient and selective transformations that would be difficult to achieve otherwise.

Rhodium-Catalyzed Hydroiodination Reactions

A significant advancement in the functionalization of this compound is the rhodium-catalyzed anti-Markovnikov transfer hydroiodination. nih.govresearchgate.netnih.gov This reaction selectively produces linear vinyl iodides, where the iodine atom adds to the terminal carbon of the alkyne, in contrast to classical hydroiodination methods that typically yield branched Markovnikov products. nih.govethz.ch

The process operates via a shuttle catalysis mechanism, utilizing easily handled and commercially available aliphatic iodides, such as tert-butyl iodide, as hydrogen iodide (HI) surrogates. nih.govresearchgate.netnih.gov The reaction exhibits a broad substrate scope and tolerates a wide variety of functional groups. nih.govresearchgate.netnih.gov

Key features of this transformation include:

Catalyst System : A common catalyst system comprises a rhodium precursor like [Rh(cod)Cl]₂ or [Rh(cod)BF₄] and a phosphine ligand. researchgate.netresearchgate.net

Stereoselectivity : The stereochemical outcome is highly dependent on the ligand. For aliphatic acetylenes, the use of 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (B1333563) (dArFpe) as a ligand typically leads to the (E)-isomer, while ligands like Xantphos can favor the formation of the (Z)-isomer. chemrxiv.orgresearchgate.net

Regioselectivity : The reaction demonstrates high to exclusive selectivity for the linear anti-Markovnikov product over the branched isomer, particularly for substrates with steric bulk near the alkyne, such as this compound. chemrxiv.orgresearchgate.netethz.ch

Table 1: Rhodium-Catalyzed Anti-Markovnikov Hydroiodination of Alkynes

Alkyne SubstrateLigandProduct ConfigurationYield (%)Regioselectivity (linear:branched)Source
Aryl Acetylenesdcype(E)60-9784:16 to >99:1 chemrxiv.org
TIPS-acetylenedArFpe(E)93>99:1 ethz.ch
Aliphatic AcetylenesdArFpe(E)81-9884:16 to 97:3 chemrxiv.orgethz.ch
Aliphatic AcetylenesXantphos(Z)-Exclusive (Z) chemrxiv.org

Polymerization Reactions of this compound

The rigid, bulky adamantyl group makes this compound an interesting monomer for creating polymers with high thermal stability and unique material properties. Ethynyladamantanes can undergo polymerization through thermal curing or in the presence of metal or peroxide catalysts. google.com The resulting homopolymers and copolymers often exhibit no glass transition temperature (Tg) up to 450 °C and show onsets of major decomposition above 460 °C, highlighting their exceptional thermal robustness. google.com The presence of the bulky adamantane substituent is known to significantly influence the glass transition temperatures of polymers. researchgate.net

Catalyst systems based on molybdenum (Mo) and tungsten (W) are highly effective for alkyne polymerization. rsc.org Specifically, high-oxidation-state imido alkylidene complexes of Mo and W are powerful catalysts for olefin metathesis, and related alkylidyne complexes are used for alkyne metathesis. mit.edunih.gov

Alkyne metathesis, catalyzed by Mo and W alkylidyne complexes, involves the cleavage and reformation of carbon-carbon triple bonds, leading to polymerization. mit.edu Early catalyst systems for alkyne disproportionation, a related reaction, used molybdenum hexacarbonyl with a phenol (B47542) co-catalyst at high temperatures. mit.edu Modern, well-defined Mo and W catalysts offer more controlled polymerization, allowing for the synthesis of stereoregular polymers. rsc.org For example, specific initiators can produce cis,isotactic or cis,syndiotactic polymers through different mechanisms of stereochemical control. rsc.org Furthermore, molybdenum and tungsten carbides have been identified as highly active and stable catalysts for various chemical transformations.

Ziegler-Natta (ZN) catalysts are a cornerstone of the polymer industry, renowned for their ability to produce highly linear and stereoregular polymers from 1-alkenes (α-olefins). wikipedia.orglibretexts.org A typical heterogeneous ZN catalyst consists of a titanium compound, such as titanium tetrachloride (TiCl₄), supported on magnesium chloride (MgCl₂), and an organoaluminum co-catalyst, like triethylaluminum (B1256330) (Al(C₂H₅)₃). wikipedia.orglibretexts.orgmdpi.com

While primarily used for polymerizing alkenes, ZN catalysts have been applied to the polymerization of monomers containing bulky groups. researchgate.netwikipedia.orglibretexts.org The polymerization proceeds via the Cossee-Arlman mechanism, involving the insertion of the monomer into the transition metal-alkyl bond at the active site. tue.nl The stereochemistry of the resulting polymer is controlled by the structure of the catalyst's active site. tue.nl

Although the direct polymerization of this compound by ZN catalysts is not extensively documented, the successful polymerization of other adamantane-containing olefins, such as 3-(1-adamantyl)propene, suggests the potential utility of these catalysts for polymerizing bulky alkynes as well. researchgate.net The impurities in the monomer feed, such as other alkynes, can affect the productivity of ZN catalysts. mdpi.com

Influence of Solvent Systems on Polymerization

The polymerization involving this compound is notably influenced by the solvent system, particularly in the context of its role as a stabilizing ligand for atomically precise metal nanoclusters. Research has demonstrated a solvent-mediated assembly process where gold-silver [(AuAg)₃₄] nanoclusters, protected by this compound ligands, can form one-dimensional (1D) polymers. researchgate.netdntb.gov.uanih.govmdpi.comnih.gov The choice of solvent is a critical factor that dictates whether the nanoclusters remain as individual monomers or assemble into these polymer chains. nih.govmdpi.com

This phenomenon highlights the pivotal role of the solvent in directing the self-assembly process. nih.gov A specific synthesis protocol involves dissolving AuSMe₂Cl in a solvent mixture of chloroform (B151607) and methanol, followed by the addition of this compound. nih.gov Subsequent addition of silver acetate (B1210297) and a reducing agent initiates the formation of the nanoclusters. nih.gov It has been observed that even minute changes between two closely related solvents can have a dramatic effect, leading to either the formation of monomeric clusters or their polymerization into 1D chains linked by Ag–Au–Ag bonds. nih.govmdpi.com This solvent-driven polymerization yields macroscopic single crystals with anisotropic semiconducting properties. nih.gov

The resulting 1D cluster polymer exhibits a band gap of approximately 1.3 eV, and devices fabricated from these crystals, such as field-effect transistors (FETs), show p-type semiconductor behavior. nih.gov These devices demonstrate highly anisotropic electrical conductivity, with a difference of about 1800-fold along the polymer chain compared to across it. nih.gov

Table 1: Influence of Solvent on (AuAg)₃₄(this compound)₂₀ Assembly

Solvent System Resulting Structure Key Properties Source
Solvent A (e.g., Chloroform/Methanol mixture) 1D Cluster Polymers Anisotropic p-type semiconductor, Band gap ~1.3 eV, High electrical conductivity along polymer chain. nih.govmdpi.com
Solvent B (Closely related to A) Monomeric Nanoclusters Individual, non-assembled clusters. nih.gov

Mechanistic Studies of Atomically Precise Chemical Reactions

This compound serves as a fundamental component in the development of molecular tools for atomically precise chemical reactions, particularly in the fields of mechanosynthesis and scanning probe microscopy. Its rigid adamantane base provides a stable handle for precise manipulation, while the terminal ethynyl group offers a reactive site for controlled chemical transformations. molecularassembler.comresearchgate.net

In the context of diamond mechanosynthesis, an ethynyl-based hydrogen abstraction tool (HAbst), modeled on this compound, is employed for the site-specific removal of hydrogen atoms from a surface. molecularassembler.comresearchgate.netresearchgate.net After an abstraction event, the tool becomes "spent" (HAbstH), with an unwanted hydrogen atom bonded to its tip, and must be recharged before it can be used again. researchgate.net

A detailed three-step reaction sequence, labeled RS5, has been theoretically described for this recharge process, which involves the use of two positionally controlled 1-germanoadamantane radical (GeRad) tools. molecularassembler.comresearchgate.netresearchgate.net

The sequence is as follows:

Reaction I: The first GeRad tool is brought towards the spent HAbstH tool (now acting as the workpiece). It bonds to the distal carbon atom of the ethynyl group, which is attached to the abstracted hydrogen. This bonding event reduces the carbon-carbon bond order from a triple to a double bond. molecularassembler.comresearchgate.net

Reaction II: A second GeRad tool (GeRad2) approaches and abstracts the hydrogen atom from the HAbstH tool. This hydrogen can then be transferred to a stable diamond surface, restoring the GeRad2 tool for future use. researchgate.net

Reaction III: Mechanical force (a tensile force estimated at ~3.64 nN) is applied to the first GeRad tool to break the Ge-C bond. researchgate.net This step detaches the GeRad tool, leaving behind a recharged, radical this compound HAbst tool, ready for another hydrogen abstraction cycle. researchgate.netresearchgate.net

This entire sequence is designed to be performed with high precision using scanning probe-based systems in an ultrahigh-vacuum environment. researchgate.net

Table 2: Recharge Sequence (RS5) for this compound Hydrogen Abstraction Tool

Reaction Step Interacting Components Description Outcome Source
I Spent Tool (HAbstH) + GeRad Tool 1 GeRad 1 bonds to the distal carbon of the HAbstH ethynyl group. Formation of a HAbstH-GeRad complex. molecularassembler.comresearchgate.net
II HAbstH-GeRad Complex + GeRad Tool 2 GeRad 2 abstracts the terminal hydrogen atom from the complex. Dehydrogenation of the complex; GeRad 2 becomes hydrogenated. researchgate.net
III Dehydrogenated Complex Mechanical force is used to break the Ge-C bond. A recharged HAbst tool and the original GeRad Tool 1 are recovered. researchgate.netresearchgate.net

The unique structure of this compound makes it a candidate for molecular tools in atomically precise manufacturing (APM) using Scanning Probe Microscopy (SPM). researchgate.netresearcher.life Specifically, a derivative, ethynyl-adamantane-trithiol , has been investigated theoretically for controlled atom transfer processes. This molecule features the adamantane core and a reactive ethynyl radical, with trithiol linkers designed to ensure strong anchoring to a gold (Au(111)) surface. researchgate.netresearcher.life

First-principles theoretical calculations have been used to model the transfer of a single gold atom from the apex of an SPM tip to the carbon radical of the surface-bound ethynyl-adamantane-trithiol. researchgate.net The mechanism involves the controlled approach and retraction of the gold-terminated tip towards the radical. researcher.life

Key findings from these mechanistic studies include:

Controlled Transfer: As the SPM tip approaches the radical, the apical gold atom transfers to the carbon radical at a specific, well-defined threshold distance. researchgate.net

Energetic Favorability: This atom transfer is accompanied by a significant net energy gain for the system, estimated to be between -0.5 and -1.5 eV, indicating a thermodynamically favorable process. researchgate.net

This research provides a proof-of-concept for using functionalized adamantane molecules like this compound as components in SPM-based systems for building structures atom-by-atom. researchgate.net

Applications of 1 Ethynyladamantane in Materials Science and Nanotechnology

Integration into Advanced Polymer Systems

The integration of 1-ethynyladamantane into polymer architectures offers a strategic approach to enhancing their performance, particularly in terms of thermal stability and structural integrity. The adamantane (B196018) moiety, a diamondoid hydrocarbon, imparts desirable physical properties to the resulting polymers.

Thermally Stable Hydrocarbon Polymers

The ethynyl (B1212043) group of this compound serves as a reactive site for polymerization, particularly through thermal processes. While this compound itself does not readily form a homopolymer, it can be copolymerized with other multi-ethynyl adamantane derivatives, such as 1,3-diethynyladamantane, to produce highly cross-linked and thermally stable hydrocarbon polymers. google.com The polymerization of acetylenic monomers based on the adamantane structure has been shown to yield materials with excellent thermal stability. google.com For instance, copolymers involving ethynyladamantanes can exhibit onsets of major decomposition at temperatures exceeding 460°C. google.com These materials are often processed by step-curing at temperatures progressively increasing from 200°C to over 230°C, resulting in clear, brown, and robust materials. google.com

Copolymers and Their Structural Modification

This compound's inability to homopolymerize necessitates its use in copolymerization reactions to create useful polymeric materials. google.com It readily copolymerizes with monomers like 1,3-diethynyladamantane. google.com This approach allows for the creation of three-dimensional polymer networks with tailored properties. usm.eduacs.org The resulting copolymers often exhibit no observable glass transition temperature over a wide range, indicating a highly cross-linked and stable structure. google.com

The introduction of adamantane groups, even as pendant groups, into various polymer backbones such as polyacrylates, phenolics, and poly(phenylenes) leads to a substantial increase in Tg and improved thermal properties. usm.eduacs.org For example, adamantane-containing methacrylate (B99206) polymers have demonstrated enhanced thermal and mechanical properties compared to conventional poly(methyl methacrylate) (PMMA). researchgate.net

Role of Adamantane in Enhancing Polymer Properties

The incorporation of the adamantane cage into polymer chains, whether in the main chain or as a pendant group, confers a range of beneficial properties. researchgate.net

Key Enhancements:

Thermal Stability: The rigid, fused-ring structure of adamantane significantly enhances the thermal degradation temperature of polymers. researchgate.net

Glass Transition Temperature (Tg): The bulkiness of the adamantane group restricts segmental motion of the polymer chains, leading to a marked increase in Tg. usm.eduacs.orgresearchgate.net

Mechanical Properties: The introduction of adamantane can improve the stiffness and Young's modulus of polymers. For example, the addition of adamantane to polypropylene (B1209903) at a low weight percentage resulted in a notable increase in the composite's Young's modulus. researchgate.net

Solubility and Processability: In some cases, incorporating bulky adamantane groups into high-performance polymers like polyimides can improve their solubility and processability without compromising their inherent thermal stability. researchgate.net

Property EnhancedMechanismResulting Polymer Characteristic
Thermal StabilityThe rigid adamantane cage restricts thermal motion of polymer chains. researchgate.netHigher decomposition temperatures. google.com
Glass Transition Temp. (Tg)The bulky adamantane group hinders segmental rotation. usm.eduacs.orgSignificantly increased Tg values. researchgate.net
Mechanical StrengthThe rigid structure reinforces the polymer matrix. researchgate.netImproved stiffness and modulus. researchgate.net
ProcessabilityThe bulky groups can disrupt chain packing, improving solubility. researchgate.netEnhanced solubility of rigid polymers. researchgate.net

Self-Assembly of Nanoscale Materials

The precise structure of this compound also makes it a valuable ligand for directing the self-assembly of metal nanoclusters into well-defined, one-dimensional (1D) structures. This bottom-up fabrication approach is crucial for the development of novel nanomaterials with anisotropic properties.

Formation of 1D Chains of Metal Nanoclusters

Researchers have successfully demonstrated the use of this compound as a protecting ligand to guide the assembly of metal nanoclusters into 1D polymer-like chains. nih.govx-mol.netresearchgate.net In a notable example, 34-atom gold-silver (Au-Ag) intermetallic clusters protected by this compound were shown to assemble into 1D polymers. nih.govx-mol.netresearchgate.net This assembly is driven by the formation of direct metal-metal bonds (specifically Ag-Au-Ag) between adjacent nanoclusters. nih.govx-mol.netresearchgate.net

The resulting 1D chain of nanoclusters can form macroscopic single crystals that exhibit highly anisotropic properties. nih.govx-mol.net These materials have been shown to behave as p-type semiconductors with a significant difference in electrical conductivity along the polymer chain compared to across it—a ratio of approximately 1800-fold. nih.govx-mol.netresearchgate.net This anisotropic conductivity highlights the potential of these 1D assemblies in electronic and optoelectronic applications. nih.govresearchgate.net

Nanocluster SystemAssembly MechanismResulting StructureKey Property
(AuAg)34(this compound)20Direct Ag-Au-Ag bonding between clusters. nih.govx-mol.netresearchgate.net1D polymer chains forming macroscopic single crystals. nih.govAnisotropic p-type semiconductivity. nih.govx-mol.netresearchgate.net

Solvent-Mediated Assembly Phenomena

The self-assembly of this compound-protected nanoclusters is a dynamic process that can be influenced by the surrounding solvent environment. nih.govresearchgate.net The choice of solvent can determine whether the nanoclusters remain as discrete, monomeric units or assemble into the extended 1D polymeric chains. researchgate.net

This solvent-mediated control offers a powerful tool for tuning the fabrication of these nanomaterials. By dissolving the monomeric nanoclusters in an appropriate solvent, it is possible to induce their conversion into the 1D cluster polymers. mdpi-res.com This phenomenon underscores the delicate balance of interactions that govern the self-assembly process and provides a pathway to control the final structure and properties of the resulting nanomaterial. researchgate.net The ability to switch between monomeric and polymeric states through solvent selection opens up possibilities for creating dynamic and responsive materials. researchgate.net

Atomically Precise Silver and Gold-Silver Nanoclusters

This compound plays a crucial role as a stabilizing ligand in the synthesis of atomically precise silver (Ag) and gold-silver (AuAg) nanoclusters. These nanoclusters are aggregates of a specific number of metal atoms, where the addition or removal of a single atom changes their properties. The bulky and rigid structure of the adamantane group, combined with the strong binding of the ethynyl group to the metal surface, provides exceptional stability to these nanoclusters.

A notable example is the solvent-mediated assembly of 34-atom intermetallic gold-silver clusters protected by 20 this compound ligands, denoted as (AuAg)34(this compound)20. researchgate.netnih.govjyu.fix-mol.netdntb.gov.uarsc.org This system demonstrates how the choice of solvent can direct the assembly of individual nanoclusters into one-dimensional (1D) polymers. researchgate.netjyu.fix-mol.netdntb.gov.ua In these polymers, neighboring clusters are linked by Ag–Au–Ag bonds, a structure confirmed by single-crystal X-ray diffraction analysis. researchgate.netnih.govjyu.fix-mol.netdntb.gov.ua

The resulting 1D cluster polymers exhibit highly anisotropic p-type semiconductor properties. researchgate.netnih.govjyu.fix-mol.netresearchgate.net Field-effect transistors fabricated from single crystals of these polymers show a significant difference in conductivity along the polymer chain compared to across it, with a ratio of approximately 1800:1. researchgate.netarxiv.org These materials have a measured band gap of about 1.3 eV, a hole mobility of approximately 0.02 cm² V⁻¹ s⁻¹, and an ON/OFF ratio of up to 4000. researchgate.netnih.govjyu.fix-mol.netresearchgate.net This performance highlights the potential of using this compound-stabilized nanoclusters for creating functional materials with highly directional semiconducting properties. researchgate.netnih.govjyu.fix-mol.net

Other alkynyl-protected gold-silver bimetallic nanoclusters have also been reported, further demonstrating the versatility of this class of ligands in creating novel nanomaterials. doi.org

Interactive Data Table: Properties of (AuAg)34(this compound)20 Nanocluster Polymers

PropertyValue
Number of Metal Atoms34
Number of Ligands20
LigandThis compound
Assembly1D Polymer
Inter-cluster BondAg–Au–Ag
Semiconductor Typep-type
Band Gap~1.3 eV
Hole Mobility~0.02 cm² V⁻¹ s⁻¹
Conductivity Anisotropy~1800:1
ON/OFF RatioUp to ~4000

Functionalized Building Blocks for 3D Networks and Hierarchical Structures

The unique structural characteristics of this compound make it an excellent functionalized building block for the bottom-up fabrication of three-dimensional (3D) networks and hierarchical structures. rsc.orgresearchgate.netresearchgate.net The adamantane cage provides a rigid, predictable, and stable core, while the ethynyl group offers a reactive site for linking these units together or to other molecular components.

Atomically precise nanoclusters, such as the (AuAg)34 clusters protected by this compound, serve as well-defined nodes in the construction of larger, ordered materials. researchgate.netrsc.org The ability to connect these cluster nodes through specific chemical bonds, like the Ag–Au–Ag linkages, allows for the creation of cluster-assembled materials with designed architectures. rsc.org This approach of using pre-formed, stable nanoclusters as building blocks is a key strategy in creating hierarchical structures, where properties can be controlled at multiple length scales. rsc.orgresearchgate.net

The solvent-mediated assembly of (AuAg)34(this compound)20 into 1D polymers is a prime example of forming a hierarchical structure from a functionalized building block. researchgate.netmdpi.com This process demonstrates that by controlling the interactions between the building blocks, it is possible to direct their self-assembly into materials with emergent properties, such as anisotropic conductivity. researchgate.netarxiv.org The development of such materials is crucial for applications in fields like nanoelectronics and sensing, where precise control over the material's structure at the molecular level is paramount. rsc.org

Development of Molecular Tools for Nanofabrication

Ethynyl-based Hydrogen Abstraction Tools in Diamond Mechanosynthesis

In the field of diamond mechanosynthesis (DMS), which aims to build diamondoid structures with atomic precision, ethynyl-based radicals are proposed as key molecular tools. researchgate.netmolecularassembler.comresearchgate.net Specifically, they are designed to function as hydrogen abstraction (HAbst) tools. molecularassembler.comresearchgate.netmolecularassembler.comforesight.org The process involves the site-specific removal of a hydrogen atom from a hydrogen-passivated diamond surface. molecularassembler.comresearchgate.netforesight.org This creates a reactive dangling bond, or an isolated radical site, which can then accept a carbon adatom in a subsequent, precisely controlled step. molecularassembler.comresearchgate.net

The simplest and most studied HAbst tool consists of an ethynyl radical (–C≡C•) mounted on a rigid adamantane base. researchgate.net This this compound-based tool is envisioned to be attached to a larger handle structure, such as the tip of a scanning probe microscope (SPM), which can position it with atomic accuracy. molecularassembler.com The adamantane base provides the necessary stiffness and serves as a unit cage of the diamond lattice, facilitating its integration into a larger diamondoid handle. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have validated the effectiveness of this ethynyl-based tool, showing that the hydrogen abstraction process is energetically favorable. researchgate.netmolecularassembler.comresearchgate.net Once the tool has abstracted a hydrogen atom, it becomes "spent" (HAbstH) and must be recharged by removing the captured hydrogen before it can be used again. molecularassembler.comresearchgate.netforesight.org This recharge process itself involves a series of positionally controlled reactions with other molecular tools. molecularassembler.comresearchgate.net

Molecular Tool Design for Atomically Precise Manufacturing

The principles demonstrated in diamond mechanosynthesis extend to the broader field of atomically precise manufacturing (APM). acs.orgenergy.govnano.gov Molecular tools based on adamantane, including this compound derivatives, are being designed and investigated for the controlled manipulation of single atoms. acs.orgacs.org

One area of research focuses on using surface-bound molecular radicals to sculpt metallic SPM tips with atomic precision. acs.orgenergy.govacs.org In one proposed system, an ethynyl-adamantane-trithiol molecule is anchored to a gold (Au(111)) surface. acs.orgacs.org The trithiol group ensures strong chemisorption, while the ethynyl group points away from the surface. acs.orgacs.org By cleaving a terminal bond (e.g., a C-I bond on a modified version), a reactive carbon radical is created at the tip of the molecule. acs.org

When a gold SPM tip is brought close to this radical, a single gold atom can be transferred from the tip to the radical. acs.orgacs.org First-principle calculations have shown that this atom transfer is energetically favorable and occurs at a specific, well-defined distance between the tip and the radical. acs.org This process allows for the controlled removal of individual atoms from the SPM tip, effectively "sculpting" it. acs.orgenergy.govacs.org The adamantane core provides the necessary rigidity and structural stability for the molecular tool to function effectively during this mechanochemical process. acs.org Such tools are a critical component in developing the capabilities for 3D atomically precise manufacturing. energy.gov

Theoretical and Computational Chemistry Studies of 1 Ethynyladamantane

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a primary computational method for studying the electronic structure, geometry, and properties of molecules like 1-ethynyladamantane. nih.govaps.orgaps.org DFT calculations have been employed to analyze systems where this compound acts as a key component, such as in molecular tools for mechanosynthesis or as ligands for nanoclusters. researchgate.netresearchgate.net

In studies related to its use in diamond mechanosynthesis, DFT has been used to analyze reaction pathways and geometries. researchgate.net For these complex calculations involving tooltip and workpiece interactions, specific hybrid Hartree-Fock/DFT methods are chosen. One common approach is the B3LYP method, which combines Becke's three-parameter exchange functional (B3) with the Lee-Yang-Parr correlation functional (LYP). researchgate.net Trajectories and energy analyses have been performed at levels of theory such as B3LYP/6-311G(d,p)//B3LYP/3-21G(2d,p) and B3LYP/6-311+G(2dd p)//B3LYP/3-21G*. researchgate.netresearchgate.net These methods provide a balance of computational cost and accuracy for the large systems under investigation.

Due to the computational expense of including the bulky adamantane (B196018) group in very large systems, such as metal nanoclusters, it is sometimes simplified. For instance, in time-dependent DFT (TD-DFT) calculations of Au₂₈Cu₁₂(Adm-C≡C–)₂₀Cl₈ nanoclusters, the this compound ligands were modeled as methylacetylide (CH₃–C≡C–) to make the calculations feasible. acs.org This highlights a common strategy in computational studies where a trade-off between model accuracy and computational demand is necessary. General DFT studies on various materials confirm its utility in determining structural stability, density of states, and band structures, which are fundamental electronic properties. rsc.orgjournal-spqeo.org.ua

System/Study FocusDFT Method/Basis SetPurpose of CalculationReference
Hydrogen Abstraction Tool RechargeB3LYP/6-311G(d,p)//B3LYP/3-21G(2d,p)Analysis of reaction trajectories researchgate.net
Diamond Mechanosynthesis ToolsetB3LYP/6-311+G(2dd p)//B3LYP/3-21G*Analysis of reaction pathways and transition geometries researchgate.net
Au₂₈Cu₁₂ Nanocluster (ligand simplified)TD-DFT (functional not specified)Exploration of electronic structure and optical absorption acs.org

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Reaction Path Analysis and Energy Landscapes

Understanding the reaction pathways and associated energy landscapes is fundamental to predicting chemical reactivity. nih.gov For this compound, this has been particularly relevant in the context of its proposed use as a hydrogen abstraction tool in positional mechanosynthesis. researchgate.netmolecularassembler.com

Computational studies have mapped out the potential energy surface (PES) for the recharge reaction of a hydrogenated this compound tool. researchgate.netmolecularassembler.com This reaction involves the use of two 1-germanoadamantane radical tooltips to restore the ethynyl (B1212043) radical functionality. The analysis involves calculating the reaction energy as a function of the precise positioning of the molecular tools, including their separation distance and various positional and rotational angles. researchgate.netmolecularassembler.com For example, in one step of the reaction sequence, a germanium-based radical tool approaches the terminal carbon atom of the hydrogenated ethynyl group, leading to a decrease in the carbon-carbon bond order from three to two. molecularassembler.com

The energy landscape for such a process is complex, and DFT calculations are used to identify the optimal trajectories that minimize the energy barrier for the reaction. researchgate.net The goal is to define the specific motions and orientations required to execute the chemical transformation successfully. researchgate.net These analyses are critical for establishing the feasibility of mechanosynthesis, as alternative reaction pathways are limited by the precise positional control of the reactants. molecularassembler.com The entire process is described within a minimal toolset for diamond mechanosynthesis, which includes reaction sequences for fabricating and recharging the necessary tools, including the this compound-based component. researchgate.net

ReactionInteracting SpeciesComputational FocusKey FindingReference
Recharge of HAbstH tool (Reaction Sequence 5)This compound (hydrogenated) and 1-germanoadamantane radical tooltipsPotential Energy Surface (PES) analysis as a function of tooltip position and orientationIdentified optimal trajectories and tooltip separations (e.g., R = 4.85 Å) to minimize reaction energy barriers. researchgate.netmolecularassembler.com
Hydrogen AbstractionThis compound tool and H-passivated diamond surfaceAnalysis of reaction pathways and transition statesDemonstrated the feasibility of site-specific dehydrogenation to create a reactive radical site on the diamond surface. researchgate.netmolecularassembler.com

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Simulation of Mechanochemical Processes

Mechanochemistry involves the use of mechanical force to induce chemical reactions. quantumzeitgeist.comfrontiersin.org While often associated with methods like ball milling, it also encompasses the highly precise application of force at the molecular level, known as positional mechanosynthesis. molecularassembler.comrsc.org The simulation of these processes is crucial for understanding how mechanical energy translates into chemical change. csic.es

Theoretical studies involving this compound have focused on its role in positional mechanosynthesis, a key strategy for the bottom-up fabrication of diamondoid structures. researchgate.netmolecularassembler.com In this context, this compound is proposed as an "ethynyl-based hydrogen abstraction tool" (HAbst). molecularassembler.com Simulations using DFT are employed to model the process where this tool mechanically removes a hydrogen atom from a passivated diamond surface. This creates a specific, isolated radical site that can then accept an adatom in a subsequent, precisely controlled step. researchgate.netmolecularassembler.com

These simulations analyze the forces and energies involved in the tooltip trajectories required to perform the reaction. researchgate.net The models calculate the potential energy surface as a function of the tooltips' separation and orientation, defining the precise mechanical movements needed to overcome reaction barriers. researchgate.netmolecularassembler.com This represents a simulation of a mechanochemical process at its most fundamental level, providing a blueprint for how molecular-scale machines could perform controlled chemical synthesis. researchgate.net

ProcessSystem ComponentSimulation GoalKey Parameter(s) AnalyzedReference
Positional MechanosynthesisThis compound Hydrogen Abstraction ToolTo define tooltip motion requirements for site-specific dehydrogenation of diamond surfaces.Tooltip separation distance (R), positional angles (θ, φ), reaction energy (E). researchgate.netmolecularassembler.com
Tool Recharge ReactionThis compound (hydrogenated workpiece)To determine the optimal trajectory for tool regeneration using other molecular tools.Potential Energy Surface (PES) as a function of tooltip coordinates. researchgate.netmolecularassembler.com

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Electronic Structure and Band Gap Predictions in Assembled Systems

While individual molecules have discrete molecular orbitals, their assembly into larger, ordered structures can lead to the formation of electronic bands and material properties like semiconductivity. Theoretical predictions of these properties are vital for designing new functional materials.

This compound has been used as a bulky, insulating ligand to facilitate the assembly of atom-precise metal nanoclusters into macroscopic, one-dimensional (1D) materials. nih.govjyu.fi In one notable study, intermetallic 34-atom gold-silver clusters protected by twenty this compound ligands were shown to self-assemble into 1D polymers. jyu.finih.gov

DFT calculations were performed on the periodic crystal structure of this cluster-based polymer. nih.gov The calculations of the electronic density of states (DOS) revealed the formation of broad valence and conduction bands with a fine structure. nih.gov Crucially, these calculations predicted a fundamental band gap of approximately 1.3 eV. nih.govjyu.finih.gov This value indicates that the assembled material should behave as a semiconductor, a prediction that was experimentally confirmed. jyu.finih.gov The bulky this compound ligands play a critical role, acting as electrical insulators that prevent significant electronic coupling between the polymer chains, leading to highly anisotropic p-type semiconductor properties. nih.gov The conductivity along the polymer axis was measured to be ~1800 times greater than in the transverse directions. jyu.finih.gov The computational modeling, which used a 4 × 4 × 4 Monkhorst–Pack k-point mesh for integration over the Brillouin zone, was essential for understanding and confirming the semiconducting nature of the material. nih.gov

Assembled SystemComputational MethodPredicted PropertyPredicted ValueReference
1D Polymer of [AuAg₃₃(C≡C-Adm)₂₀] clustersDFTBand Gap~1.3 eV nih.govjyu.finih.gov
1D Polymer of [AuAg₃₃(C≡C-Adm)₂₀] clustersDFTMaterial Typep-type semiconductor jyu.finih.gov
1D Polymer of [AuAg₃₃(C≡C-Adm)₂₀] clustersDFTElectronic StructureBroad valence and conduction bands nih.gov

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Advanced Spectroscopic Investigations of 1 Ethynyladamantane and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, and it has been extensively used to characterize 1-ethynyladamantane and its derivatives. nih.govweebly.comresearchgate.net Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework. nih.gov

In the ¹³C NMR spectrum of this compound, the chemical shifts are characteristic of the adamantyl cage and the ethynyl (B1212043) group. The quaternary carbon of the adamantane (B196018) cage attached to the ethynyl group appears around δ = 28.0-30.0 ppm. amazonaws.com The carbons of the adamantane cage typically show signals at approximately δ = 36.4 ppm, and 42.9 ppm. amazonaws.com The two carbons of the ethynyl group are also clearly distinguishable.

The ¹H NMR spectrum is equally informative. The protons on the adamantane cage appear as a set of broad multiplets in the region of δ = 1.70-2.03 ppm. amazonaws.com A key feature is the signal for the acetylenic proton (≡C-H), which typically appears as a sharp singlet.

Deuterium labeling studies can further refine NMR assignments. For instance, in a deuterated version of this compound, the ¹³C NMR showed a triplet for the terminal carbon of the ethynyl group (C-D bond) at δ = 66.3 ppm with a coupling constant (¹JCD) of 37.6 Hz, confirming its identity. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
1-(Phenylethynyl)adamantaneCDCl₃1.70-1.74 (m, 6H), 1.93-1.96 (m, 6H), 1.96-2.03 (m, 3H), 7.22-7.29 (m, 3H), 7.36-7.40 (m, 2H)28.0, 30.0, 36.4, 42.9, 79.3, 98.4, 124.1, 127.3, 128.1, 131.6 amazonaws.com
1-Adamantyl-3,3-dimethyl-1-butyneCDCl₃1.15 (s, 9H), 1.63-1.65 (m, 6H), 1.77-1.79 (m, 6H), 1.88-1.90 (m, 3H)27.1, 28.2, 29.2, 31.6, 36.5, 43.5, 87.2, 87.5 amazonaws.com
Deuterated this compoundCDCl₃1.96 (s, 3H), 1.89 (s, 6H), 1.68-1.72 (m, 6H)93.0 (t, ¹JCD=7.3 Hz), 66.3 (t, ¹JCD=37.6 Hz), 42.8, 36.4, 36.2, 29.4, 28.0 rsc.org

Note: NMR chemical shifts can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and straightforward method for identifying the key functional groups within a molecule. orgchemboulder.com For this compound, the most characteristic absorptions are those associated with the alkyne moiety. anselm.edulibretexts.org

The stretching vibration of the carbon-carbon triple bond (C≡C) typically appears in the region of 2100-2260 cm⁻¹. orgchemboulder.com This band is often weak to medium in intensity. libretexts.org For this compound and its derivatives, this peak is consistently observed around 2150 cm⁻¹ to 2226 cm⁻¹. openrepository.comgoogle.com

Another defining feature is the stretching vibration of the acetylenic C-H bond (≡C-H) in terminal alkynes. This absorption occurs at a higher frequency, generally in the range of 3250-3350 cm⁻¹. orgchemboulder.comlibretexts.org This peak is usually sharp and of medium to strong intensity. In the IR spectrum of this compound, a sharp peak around 3350 cm⁻¹ confirms the presence of the terminal alkyne. google.com The adamantane framework itself gives rise to C-H stretching and bending vibrations, typically observed below 3000 cm⁻¹. spcmc.ac.in

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Observed Frequency in this compound Derivatives (cm⁻¹)Reference
Alkyne (C≡C)Stretch2100 - 2260~2150 - 2227 openrepository.comgoogle.com
Acetylenic C-H (≡C-H)Stretch3250 - 3350~3350 orgchemboulder.comgoogle.comlibretexts.org
Alkane C-HStretch2850 - 2962~2950 google.comsavemyexams.com
Alkane C-HBend1365 - 1485~1460 google.comsavemyexams.com

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanpharmaceuticalreview.commit.edu Studies on this compound and its derivatives have revealed how these rigid molecules pack in the solid state and form larger, ordered structures. rsc.org

The bulky adamantane group plays a significant role in dictating the crystal packing. In the solid state, molecules of this compound can self-assemble into well-defined micro- and nanocrystals. rsc.org For instance, derivatives of this compound have been shown to form one-dimensional columnar arrangements in the crystalline state. In some cases, the packing is primarily governed by geometric factors rather than strong intermolecular interactions like π-π stacking, especially when bulky adamantyl groups are present.

Photoluminescence Studies of Nanocluster Assemblies

The unique electronic and structural properties of this compound make it an excellent ligand for the synthesis of photoluminescent metal nanoclusters. These assemblies often exhibit interesting light-emitting properties that are highly dependent on their structure and environment.

For example, a chlorine-templated silver nanocluster, Cl@Ag₁₉, protected by this compound ligands, was found to be non-emissive at room temperature but showed green photoluminescence at low temperatures. nih.govacs.org This temperature-dependent emission is a hallmark of many luminescent metal nanoclusters and is related to the suppression of non-radiative decay pathways at lower temperatures. rsc.org

In another study, bimetallic gold-copper nanoclusters, Au₂₈Cu₁₂X₄Cl₄(C≡C-Adm)₂₀ (where Adm is adamantane and X is Cl, Br, or I), exhibited strong near-infrared (NIR) phosphorescence at room temperature. acs.org The photoluminescence quantum yields (PLQYs) were found to be 14%, 10%, and 8% for X = Cl, Br, and I, respectively. acs.org This trend, where the introduction of heavier halogen atoms leads to a decrease in luminescence, is contrary to the typical heavy-atom effect and was termed an "anti-heavy-atom effect". acs.org These studies highlight how the adamantyl-ethynyl ligand contributes to the formation of rigid, highly luminescent nanoclusters. acs.org

Advanced Techniques for Mechanistic Elucidation

Understanding the reaction mechanisms involving this compound often requires a combination of advanced analytical techniques. These methods can provide insights into reaction intermediates, transition states, and the flow of electrons during a chemical transformation.

For instance, in the study of a rhodium-catalyzed anti-Markovnikov transfer hydroiodination of terminal alkynes, including a derivative of this compound, a suite of NMR techniques was employed. researchgate.net This included ³¹P{¹H} NMR, ³¹P-¹H HMBC, and ¹⁰³Rh-¹H HSQC measurements to characterize the catalyst and reaction intermediates. researchgate.net

In the context of nanocluster chemistry, mechanistic studies have revealed how the presence of this compound ligands can influence the properties of the final assembly. For example, in silver nanocluster-assembled materials, the ligands play a crucial role in charge separation upon photoexcitation, which is key to their application in areas like photocatalysis. rsc.org Theoretical methods, such as density functional theory (DFT) calculations, are often used in conjunction with experimental data to model the electronic structure and predict properties like the band gap in these complex assemblies. mdpi.com Furthermore, techniques like reactive flux methods are being used to analyze reaction rates and mechanisms in complex environments, such as those involving molecules coupled to optical cavities. acs.org

Catalytic Applications of 1 Ethynyladamantane in Organic Synthesis

Role as a Ligand in Metal-Catalyzed Reactions

The direct role of 1-ethynyladamantane as a ligand in metal-catalyzed reactions is not extensively documented in mainstream chemical literature. The terminal alkyne functionality can, in principle, coordinate to a transition metal center, but its primary catalytic relevance is more nuanced.

More commonly, this compound serves as a crucial building block for creating larger, rigid molecular structures through metal-catalyzed cross-coupling reactions. For instance, it has been used as a reactant in palladium-catalyzed coupling reactions with various aryl bromides to synthesize rigidly constructed molecules with terminal adamantyl groups. In these cases, this compound is a substrate that becomes part of a larger molecular product rather than a ligand that modulates the catalyst's activity.

Another documented catalytic application involves the metal-catalyzed polymerization of ethynyladamantane derivatives. A patent describes that monomers such as 1,3-diethynyl-5,7-dimethyladamantane and 1,3,5-triethynyladamantane can be polymerized using metal catalysts. The most effective catalysts identified for this process were nickel(II) acetylacetonate (B107027) and palladium(II) bis(benzonitrile) chloride, with polymerization occurring at temperatures above 180°C. google.com In this context, the ethynyladamantane derivative is the monomer undergoing a catalytic transformation, not a component of the catalyst itself.

While the direct use of this compound as a ligand is not prominent, the synthesis of phosphine (B1218219) ligands via the hydrophosphination of terminal alkynes is a well-established method. rsc.orgnih.gov This synthetic route represents a potential, though not widely reported, pathway to convert this compound into a phosphine ligand, which could then be used in catalysis.

Influence of Adamantane (B196018) Scaffold on Catalyst Performance

The adamantane scaffold is a popular and highly effective motif in modern ligand design due to its unique combination of steric and electronic properties, which significantly enhances catalyst performance. researchgate.net

Steric Influence: The most significant contribution of the adamantane group is its substantial and well-defined steric bulk. This bulk is often quantified by the Tolman cone angle (θ), which measures the solid angle a ligand occupies around a metal center. Ligands incorporating the adamantyl moiety, particularly adamantyl-containing phosphines, possess large Tolman cone angles. This steric hindrance plays a crucial role in promoting the formation of coordinatively unsaturated metal complexes, which accelerates key steps in catalytic cycles like oxidative addition and reductive elimination. google.comCurrent time information in Bangalore, IN. This acceleration is particularly beneficial for activating less reactive substrates, such as aryl chlorides, in cross-coupling reactions. google.com

Electronic Influence: The adamantyl group, being a saturated alkyl moiety, is a strong sigma (σ)-donating group. When incorporated into ligands, especially phosphine ligands, it increases the electron density on the phosphorus atom and, consequently, on the metal center to which it is coordinated. google.com This enhanced electron density makes the metal center more nucleophilic and more susceptible to oxidative addition, a critical step in many catalytic cycles. google.com The combination of being a strong electron donor and sterically demanding makes adamantyl-containing ligands highly active and efficient. google.com

The table below compares the Tolman cone angles of common phosphine ligands, illustrating the significant steric bulk imparted by the adamantyl group.

LigandTolman Cone Angle (θ) in degrees
Triphenylphosphine (B44618) (PPh₃)145
Tri(cyclohexyl)phosphine (PCy₃)170
Tri(tert-butyl)phosphine (P(tBu)₃)182
Di(1-adamantyl)phenylphosphine 177
Tri(1-adamantyl)phosphine 193
Data compiled from various sources on phosphine ligand properties.

Development of Organometallic Catalysts with Adamantyl-Containing Scaffolds

The advantageous properties of the adamantane scaffold have led to the rational design and synthesis of numerous high-performance organometallic catalysts. The focus has largely been on incorporating adamantyl groups into phosphine ligands for palladium-catalyzed cross-coupling reactions.

A notable example is the development of MPhos ligands, which are unsymmetrical ferrocene-based ligands featuring a bulky di(1-adamantyl)phosphino group. These ligands, when complexed with palladium, form highly active and versatile catalysts for various C(sp²)–C(sp³) cross-coupling reactions, including Kumada, Negishi, and Suzuki couplings. These catalyst systems exhibit broad substrate scope, tolerate a wide range of functional groups, and can effectively couple both primary and secondary alkyl nucleophiles with good to excellent yields under mild conditions.

The success of these catalysts is demonstrated in their ability to facilitate challenging transformations. For example, (MPhos)PdCl₂ complexes have been used at low catalyst loadings (1 mol%) to couple sterically hindered and heterocyclic aryl halides with various alkyl organometallic reagents.

The table below showcases representative examples of C(sp²)–C(sp³) cross-coupling reactions catalyzed by an (MPhos)PdCl₂ complex, highlighting the catalyst's efficiency.

Electrophile (Ar-X)Nucleophile (R-M)Coupling TypeYield (%)
4-ChlorotoluenesBu-MgClKumada96
1-Bromo-4-(trifluoromethyl)benzenenPr-ZnClNegishi93
4-Bromo-2,6-dimethylanilineMe-MgClKumada98
2-ChloropyridineiPr-ZnClNegishi95
Data derived from research on MPhos ligands and catalysts.

The development of such catalysts underscores the pivotal role of the adamantane scaffold in creating robust, active, and selective organometallic systems for modern organic synthesis. researchgate.net

Medicinal Chemistry Research Directions Involving 1 Ethynyladamantane Scaffolds

Design of Biologically Relevant Scaffolds

The adamantane (B196018) moiety is recognized for its desirable characteristics in drug design, including its rigid hydrocarbon structure, steric bulk, and general inertness. researchgate.net It serves as a robust anchor or core for constructing complex molecular architectures. The 1-ethynyl group provides a key functional handle for derivatization, allowing for the attachment of various pharmacophores or linker units through established chemical reactions.

One significant application is the use of adamantane as a scaffold to create multivalent molecules, which can enhance binding affinity and modulate biological responses. For instance, adamantane has been employed as a core to develop a trivalent hapten display for a vaccine targeting nicotine. nih.gov In this design, the adamantane scaffold projects the haptens in a three-dimensional arrangement, intended to improve recognition and cross-linking of B-cell receptors. nih.gov

Furthermore, polyfunctionalized adamantane derivatives serve as versatile platforms for creating rigid, C3-symmetric tripodal scaffolds. The synthesis of 1,3,5-tri(ethynyl)adamantane provides a key intermediate for constructing well-defined molecular architectures that can be conjugated to biomolecules like peptides or carbohydrates. researchgate.net This strategy allows for the precise spatial arrangement of functional groups, which is crucial for applications in bioorganic chemistry and the development of targeted therapies. researchgate.net

The cage-like structure of adamantane is also explored for its potential in drug delivery systems, where it can encapsulate or be linked to therapeutic molecules. pensoft.net The ethynyl (B1212043) group on 1-ethynyladamantane facilitates its incorporation into larger systems, such as polymers or nanostructures, which have potential applications in targeted drug delivery and bioimaging. pensoft.netacs.org

Scaffold TypeCore MoietyKey Intermediate/DerivativeIntended ApplicationReference
Multivalent Hapten DisplayAdamantaneAdamantane-based trivalent haptenAnti-nicotine vaccine nih.gov
C3-Symmetric Tripodal ScaffoldAdamantane1,3,5-tri(ethynyl)adamantaneBio-conjugation, targeted therapy researchgate.net
Drug Delivery SystemsAdamantaneAdamantane-cyclodextrin complexesEncapsulation and release of drugs pensoft.net

Strategies for Lead Compound Optimization

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.com When a lead compound contains the this compound moiety, several optimization strategies can be employed. These strategies generally fall into two categories: modification of the adamantane core and derivatization of the ethynyl group.

Modification of the Adamantane Scaffold:

Improving Metabolic Stability: The adamantane cage is generally metabolically stable. However, introducing substituents at specific positions can block potential sites of metabolism, thereby prolonging the compound's half-life. researchgate.net

Derivatization of the Ethynyl Group: The terminal alkyne of this compound is highly versatile and can be used in a variety of chemical transformations to optimize a lead compound.

Structure-Based Drug Design: The ethynyl group can be elaborated into larger, more complex substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target. patsnap.com Techniques like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") are commonly used to attach diverse molecular fragments, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Bioisosterism: The ethynyl group or moieties derived from it can be replaced with other functional groups (bioisosteres) that retain the desired biological activity but have improved physicochemical or pharmacokinetic properties. researchgate.net For example, a nitrile group can sometimes mimic the linear geometry and electronic properties of an alkyne. researchgate.net

Prodrug Approach: The ethynyl functionality can be masked with a group that is cleaved in vivo to release the active drug. This strategy can be used to improve properties such as solubility or to achieve targeted drug delivery. researchgate.net

Computational methods, including molecular docking and free energy perturbation (FEP) calculations, are often used to guide these optimization efforts by predicting how structural modifications will affect binding affinity and other properties. nih.gov

Unexplored Biological Targets and Therapeutic Concepts

While adamantane derivatives have been investigated primarily as antiviral and anticancer agents, the unique structural and chemical features of this compound open avenues for exploring novel biological targets and therapeutic concepts. smolecule.com

Covalent Inhibitors: The terminal alkyne of this compound can be designed to act as a "warhead" for targeted covalent inhibition. While relatively inert on its own, it can be activated by the enzymatic machinery of a specific target (e.g., a cytochrome P450 enzyme) to form a reactive intermediate that covalently binds to the protein. This approach could lead to highly potent and selective inhibitors.

Protein-Protein Interaction (PPI) Modulators: The rigid, three-dimensional structure of the adamantane cage makes it an excellent scaffold for designing molecules that can disrupt or stabilize protein-protein interactions. researchgate.net Many PPI interfaces are broad and shallow, making them difficult to target with traditional small molecules. The bulky adamantane group can occupy large hydrophobic pockets, while the ethynyl group allows for the attachment of other functionalities to achieve specific interactions across the interface.

Fragment-Based Drug Discovery (FBDD): this compound itself can be considered a large fragment. In FBDD, low-molecular-weight fragments that bind to a target are identified and then grown or linked together to create a more potent lead compound. The ethynyl group serves as an ideal vector for fragment growing or linking, allowing medicinal chemists to systematically explore the chemical space around the adamantane core to build a high-affinity ligand.

Nanomedicine and Bio-orthogonal Chemistry: The reactivity of the ethynyl group in bio-orthogonal reactions (like click chemistry) makes this compound derivatives suitable for applications in nanomedicine. rsc.orgmdpi-res.com Adamantane-containing molecules can be "clicked" onto nanoparticles, antibodies, or other delivery vehicles for targeted therapy or diagnostic imaging in vivo. This concept leverages the strong, non-covalent interaction between adamantane and cyclodextrin (B1172386) hosts, which can be used to assemble drug delivery systems or for bio-sensing applications. pensoft.net

The exploration of these concepts could expand the therapeutic potential of this compound-based compounds beyond their current applications.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when reporting this compound studies?

  • Methodological Answer : Adhere to journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):
  • Data transparency : Deposit raw spectra, crystallographic data, and experimental logs in repositories (e.g., Cambridge Crystallographic Data Centre).
  • Citation practices : Prioritize primary literature over reviews; avoid "citation stacking" .
  • Conflict of interest : Disclose funding sources (e.g., industry partnerships like BAYER AG) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.